molecular formula C7H17N B1197914 Diethyl(propyl)amine CAS No. 4458-31-5

Diethyl(propyl)amine

Cat. No.: B1197914
CAS No.: 4458-31-5
M. Wt: 115.22 g/mol
InChI Key: PQZTVWVYCLIIJY-UHFFFAOYSA-N
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Description

Diethyl(propyl)amine is a tertiary amine that is propylamine in which the two amino hydrogens are replaced by ethyl groups.

Biological Activity

Diethyl(propyl)amine, with the chemical formula C7_7H17_{17}N, is a tertiary amine characterized by two ethyl groups and one propyl group attached to a nitrogen atom. This compound has garnered interest in various fields, including medicinal chemistry, toxicology, and materials science. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicological profile, and applications in research.

This compound is classified as a tertiary amine. Its structure can be represented as follows:

C2H5N(C2H5)(C3H7)\text{C}_2\text{H}_5\text{N}(\text{C}_2\text{H}_5)(\text{C}_3\text{H}_7)

This configuration influences its solubility and reactivity, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • CNS Stimulation : As a tertiary amine, it can interact with neurotransmitter systems in the central nervous system (CNS), potentially leading to stimulant effects.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in drug development.

Toxicological Profile

The toxicological aspects of this compound are crucial for understanding its safety and potential health risks:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Hepatotoxicity :
    • A study by Kaminiski et al. (1989) observed hepatocellular necrosis in rats administered N-nitrosodi-n-propylamine at doses of 10 mg/kg/day for 14 days. The findings highlighted the compound's potential to induce liver damage through metabolic activation .
  • Antimicrobial Research :
    • Research published in Scientific Reports indicated that modified nanoparticles incorporating this compound exhibited low toxicity while maintaining antimicrobial efficacy against various pathogens. This suggests potential applications in drug delivery systems .
  • Gene Delivery Applications :
    • A study on poly(vinyl alcohol) modified with this compound demonstrated improved gene silencing efficiency due to enhanced cellular uptake of siRNA complexes .

Data Summary Table

StudyCompoundKey FindingsReference
Kaminiski et al.N-nitrosodi-n-propylamineInduced hepatotoxicity at 10 mg/kg/day
Antimicrobial ResearchThis compound nanoparticlesLow toxicity; effective against pathogens
Gene Delivery StudyDEAPA-PVA polymersEnhanced gene silencing efficiency

Properties

IUPAC Name

N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZTVWVYCLIIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196227
Record name Diethyl(propyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4458-31-5
Record name Diethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(n-Propyl)diethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylpropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1097
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Record name Diethyl(propyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.465
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Record name N-(N-PROPYL)DIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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